

Superdisintegrants: A Comparative Guide to Their Impact on Tablet Friability

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Compound of Interest

Compound Name: Croscarmellose sodium

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For researchers, scientists, and drug development professionals, understanding the impact of excipients on the final dosage form is paramount. Among these, superdisintegrants play a crucial role in the disintegration and subsequent dissolution of oral solid dosage forms. This guide provides a comparative analysis of three commonly used superdisintegrants—**Croscarmellose Sodium** (CCS), Sodium Starch Glycolate (SSG), and Crospovidone (CP)—with a specific focus on their effect on tablet friability, supported by experimental data.

The selection of an appropriate superdisintegrant is a critical step in tablet formulation, influencing not only the disintegration time but also the mechanical integrity of the tablet, including its friability.[1] Friability, the tendency of a tablet to chip, crumble, or break during handling, is a key quality attribute that ensures the tablet can withstand the rigors of manufacturing, packaging, transportation, and handling by the patient.[1] While superdisintegrants are primarily added to promote tablet breakup, their physicochemical properties can also affect the tablet's hardness and friability.[2]

Mechanisms of Action

Superdisintegrants primarily work through three main mechanisms: swelling, wicking, and deformation recovery.[3]

- **Swelling:** This is the most widely accepted mechanism, where the superdisintegrant absorbs water and swells, creating an internal pressure that breaks the tablet apart.[3][4] Sodium starch glycolate is known to swell significantly, up to 7-12 times its volume.[5]

- Wicking (Capillary Action): This involves the drawing of water into the porous network of the tablet, which leads to the disruption of intermolecular bonds and subsequent disintegration. [2][4] **Croscarmellose sodium** and crospovidone are known to utilize this mechanism.[2][4]
- Deformation Recovery: Some superdisintegrants are believed to regain their original shape after compression when they come into contact with water, which can also contribute to tablet disintegration.[3]

Comparative Analysis of Superdisintegrant Performance

The choice of superdisintegrant and its concentration can have a significant impact on the friability of the tablet. Generally, a lower friability value (typically less than 1%) is desirable. The following table summarizes experimental data from various studies comparing the effects of **Croscarmellose Sodium**, Sodium Starch Glycolate, and Crospovidone on tablet friability and other key parameters.

Superdisintegrant	Concentration (% w/w)	Model Drug	Hardness (kg/cm ²)	Friability (%)	Disintegration Time (s)	Reference
Croscarmellose Sodium (CCS)	2	Salbutamol Sulphate	3.9 ± 0.1	0.71	32.13 ± 2.11	[5]
Sodium Starch Glycolate (SSG)	2	Salbutamol Sulphate	-	-	28.37 ± 2.26	[5]
Crospovidone (CP)	5	Ibuprofen	3.0 - 4.0	< 1.0	54	[6]
Croscarmellose Sodium (CCS)	5	Ibuprofen	3.0 - 4.0	< 1.0	-	[6]
Sodium Starch Glycolate (SSG)	5	Ibuprofen	3.0 - 4.0	< 1.0	-	[6]
Crospovidone (CP)	-	Ketoprofen	3.92 ± 0.28	0.48 ± 0.21	-	[7]
Croscarmellose Sodium (CCS)	-	Ketoprofen	3.32 ± 0.32	0.68 ± 0.15	-	[7]
Sodium Starch Glycolate (SSG)	-	Ketoprofen	-	-	-	[7]

Crospovidone (CP)	5	Stevia	-	< 1.0	38 ± 0.894	[8] [9]
Croscarmellose Sodium (CCS)	5	Stevia	-	< 1.0	> 38	[8] [9]
Sodium Starch Glycolate (SSG)	5	Stevia	-	< 1.0	> 38	[8] [9]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in formulations and testing conditions.

From the available data, it is evident that all three superdisintegrants can be used to formulate tablets with acceptable friability (less than 1%). In a study with Ketoprofen ODTs, tablets containing crospovidone exhibited lower friability compared to those with **croscarmellose sodium**.[\[7\]](#) Another study on ibuprofen tablets found that crospovidone resulted in the least friability.[\[6\]](#) This suggests that the unique particle morphology and high compressibility of crospovidone may contribute to stronger tablet integrity.[\[2\]](#)

Experimental Protocols

The following is a generalized experimental protocol for the preparation of tablets and the evaluation of their friability, based on standard pharmaceutical practices.

Tablet Preparation (Direct Compression Method)

- Sieving: Pass the active pharmaceutical ingredient (API), superdisintegrant, and other excipients (e.g., diluent, binder, lubricant) through an appropriate sieve to ensure uniformity of particle size.
- Blending: Blend the sieved API and excipients (except the lubricant) in a suitable blender for a specified time to achieve a homogenous mixture.

- Lubrication: Add the lubricant (e.g., magnesium stearate) to the blend and mix for a short period (typically 2-5 minutes).
- Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be adjusted to achieve the target tablet hardness.

Friability Testing

The friability of the tablets is determined using a Roche friabilator, following the procedure outlined in the United States Pharmacopeia (USP).[\[10\]](#)[\[11\]](#)

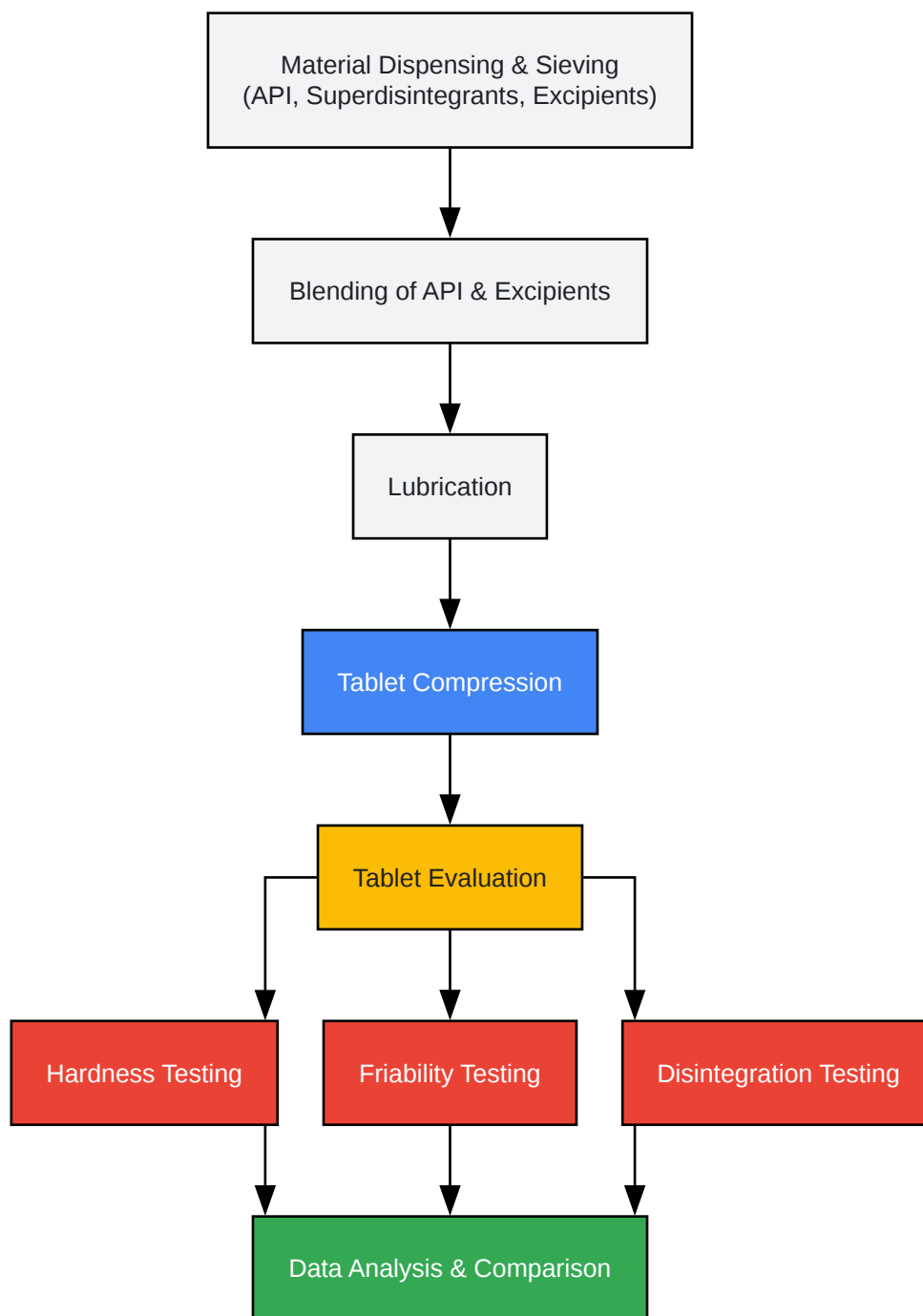
- Sample Preparation: Take a sample of tablets (for tablets with a unit weight of 650 mg or less, take a sample as close as possible to 6.5 g; for tablets over 650 mg, take 10 whole tablets).[\[10\]](#)[\[11\]](#) Carefully dedust the tablets before testing.
- Initial Weighing: Accurately weigh the tablet sample.
- Tumbling: Place the tablets in the friabilator drum and rotate it 100 times at a speed of 25 ± 1 rpm.[\[11\]](#)
- Final Weighing: After 100 rotations, remove the tablets from the drum, carefully dedust them again, and accurately reweigh the sample.
- Calculation: Calculate the percentage of weight loss using the following formula:

$$\% \text{ Friability} = [(\text{Initial Weight} - \text{Final Weight}) / \text{Initial Weight}] \times 100$$

A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most tablets.[\[11\]](#)

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the effect of different superdisintegrants on tablet friability.



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Figure 1. Experimental workflow for comparing superdisintegrant effects.

Conclusion

The selection of a superdisintegrant has a demonstrable effect on the friability of tablets. While **Croscarmellose Sodium**, Sodium Starch Glycolate, and Crospovidone can all be used to

produce tablets with acceptable mechanical strength, the available data suggests that crospovidone may offer an advantage in terms of lower friability. This can be attributed to its unique combination of wicking and swelling mechanisms, as well as its high compressibility.[2] [4] However, the optimal choice of superdisintegrant will ultimately depend on the specific formulation, including the properties of the active pharmaceutical ingredient and other excipients, as well as the desired disintegration characteristics. Therefore, it is crucial for formulation scientists to conduct comparative studies to determine the most suitable superdisintegrant for their specific application.

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